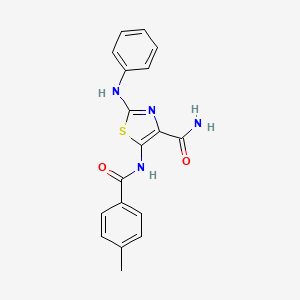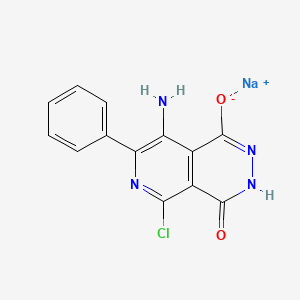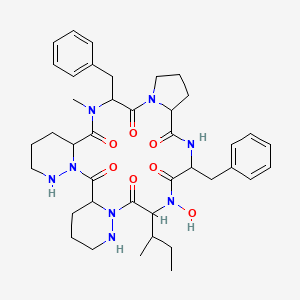![molecular formula C24H24F3N3O3 B608470 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid CAS No. 1420071-13-1](/img/structure/B608470.png)
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
説明
LAS191859 is a potent antagonist of CRTH2/DP2 with IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively. It is selective for CRTH2/DP2 over a panel of 65 enzymes, ion channels, and transporters with <25% inhibition for all targets when tested at a concentration of 10 μM. LAS191859 reduces shape change of eosinophils (IC50s = 2 and 8.2 nM in isolated eosinophils and whole blood, respectively) and eosinophil chemotaxis (IC50 = 1.3 nM) induced by prostaglandin D2 (PGD2; ) binding to CRTH2/DP2. Oral administration of LAS191859 reduces PGD2-induced systemic eosinophilia in guinea pigs (ID50 = 131 μg/kg).
LAS191859 is a CRTH2/DP2 antagonist with IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively. In vitro evidence in GTPγS binding studies indicate that LAS191859 is a CRTh2 antagonist with activity in the low nanomolar range. This potency is also maintained in cellular assays performed with human eosinophils and whole blood. The main differentiation of LAS191859 vs other CRTh2 antagonists is in its receptor binding kinetics. LAS191859 has a residence time half-life of 21h at CRTh2 that translates into a long-lasting in vivo efficacy that is independent of plasma levels
科学的研究の応用
Basic Information
LAS191859, also known as 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid or 2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid, is a small molecule drug . It has a molecular formula of C24H24F3N3O3 and a formula weight of 459.5 .
Mechanism of Action
LAS191859 is a potent antagonist of CRTH2/DP2 . It has IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively . It is selective for CRTH2/DP2 over a panel of 65 enzymes, ion channels, and transporters .
Therapeutic Areas
The compound is being researched for its potential applications in the treatment of immune system diseases and respiratory diseases .
Active Indication
Currently, LAS191859 is being actively researched for its potential application in the treatment of asthma .
Preclinical Status
As of now, the global highest R&D status of LAS191859 is preclinical . The research is being carried out by Almirall SA .
Inflammatory Lipid Mediators
LAS191859 is being researched in the area of inflammatory lipid mediators . It reduces shape change of eosinophils and eosinophil chemotaxis induced by prostaglandin D2 (PGD2) binding to CRTH2/DP2 .
Oral Administration
In preclinical studies, oral administration of LAS191859 has been shown to reduce PGD2-induced systemic eosinophilia in guinea pigs .
作用機序
Target of Action
LAS191859, also known as 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, is a potent and selective antagonist of the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) . This receptor is a G protein-coupled receptor expressed on leukocytes associated with asthma and allergy, such as eosinophils, mast cells, Th2-lymphocytes, and basophils .
Mode of Action
LAS191859 acts by binding to the CRTh2 receptor, thereby inhibiting its activation . It has a high affinity for the receptor, with an IC50 of 9.58 nM against human CRTh2 . This means that LAS191859 can effectively block the receptor’s activity at low nanomolar concentrations.
Biochemical Pathways
The primary biochemical pathway affected by LAS191859 is the prostaglandin D2 (PGD2) pathway . PGD2 is a pro-inflammatory mediator that binds to the CRTh2 receptor, triggering a cascade of inflammatory responses. By blocking the CRTh2 receptor, LAS191859 inhibits the downstream effects of PGD2, reducing inflammation .
Pharmacokinetics
LAS191859 is orally active, indicating that it can be absorbed through the gastrointestinal tract . One of the key features of LAS191859 is its long receptor residence time. It has a residence time half-life of 21 hours at CRTh2, which translates into a long-lasting in vivo efficacy that is independent of plasma levels .
Result of Action
The primary result of LAS191859’s action is the reduction of inflammation associated with asthma and allergies . It achieves this by blocking the CRTh2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2 . This leads to a decrease in eosinophil shape change and chemotaxis, which are key processes in the inflammatory response .
Action Environment
The action of LAS191859 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH conditions . .
特性
IUPAC Name |
2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYKYDRYYERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does LAS191859 interact with its target, CRTh2, and what are the downstream effects of this interaction?
A1: LAS191859 acts as a CRTh2 antagonist, meaning it binds to the CRTh2 receptor and blocks the binding of its natural ligand, prostaglandin D2 (PGD2) []. This inhibition prevents the activation of downstream signaling pathways associated with CRTh2, including those involved in inflammation, allergic responses, and immune cell trafficking.
Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) properties of LAS191859, specifically its relationship to its long-lasting in vivo efficacy?
A2: Research indicates that LAS191859 exhibits a long receptor residence time, meaning it remains bound to the CRTh2 receptor for an extended period []. This prolonged binding contributes to its long-lasting in vivo efficacy, as it allows for sustained inhibition of CRTh2 signaling even after the drug concentration in the bloodstream has decreased. This characteristic is advantageous for therapeutic applications, potentially leading to a longer duration of action and reduced dosing frequency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)


![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

